

# Carbazol-9-yl-acetic acid chemical properties and structure

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## Compound of Interest

Compound Name: **Carbazol-9-yl-acetic acid**

Cat. No.: **B1305167**

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## An In-depth Technical Guide to Carbazol-9-yl-acetic Acid

This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with **Carbazol-9-yl-acetic acid**, tailored for researchers, scientists, and professionals in drug development and materials science.

## Core Chemical and Physical Properties

**Carbazol-9-yl-acetic acid** is a heterocyclic aromatic compound notable for its rigid, planar carbazole core linked to a functional acetic acid moiety. This structure imparts a unique combination of electronic and physical properties, making it a valuable building block in various scientific fields.

## Quantitative Data Summary

The key physical and chemical properties of **Carbazol-9-yl-acetic acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	225.24 g/mol <a href="#">[1]</a>
Appearance	White crystalline solid
Melting Point	191-194 °C <a href="#">[1]</a>
Boiling Point	~387.6 °C at 760 mmHg <a href="#">[1]</a>
Predicted pKa	3.13 ± 0.10 <a href="#">[1]</a>
Flash Point	~188.2 °C <a href="#">[1]</a>
Solubility (DMSO)	75 mg/mL <a href="#">[1]</a>
Solubility (Acetonitrile)	1.6 mg/mL <a href="#">[1]</a>
Calculated Density	1.343 Mg/m <sup>3</sup>

## Chemical Structure and Crystallography

The molecule consists of a tricyclic carbazole system where the nitrogen atom (position 9) is substituted with an acetic acid group.[\[1\]](#) This unique arrangement dictates its chemical behavior and solid-state packing.

Identifier	Value
IUPAC Name	2-(9H-carbazol-9-yl)acetic acid
CAS Number	524-80-1
SMILES	C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O
InChI	InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17)
InChI Key	PBDMLLFEZXXJNE-UHFFFAOYSA-N

Crystallographic Data:

**Carbazol-9-yl-acetic acid** crystallizes in a monoclinic system with the space group C2/c.[1]

The tricyclic carbazole ring system is nearly planar, with a dihedral angle of just  $2.8(5)^\circ$  between its two benzene rings.[1] In a notable conformational feature, the carboxylic acid group is oriented almost perpendicularly to the plane of the carbazole ring, forming a dihedral angle of  $88.5(1)^\circ$  with the pyrrole ring.[1] This geometry influences the intermolecular interactions, which are dominated by O—H $\cdots$ O hydrogen bonds in the crystal lattice.[1]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Carbazol-9-yl-acetic acid** are crucial for its application in research and development.

### Synthesis Methodologies

Two common synthetic routes are detailed below.

#### Protocol 1: Synthesis from Carbazole and Ethyl Bromoacetate

This method involves the N-alkylation of carbazole followed by saponification.

- Alkylation: Dissolve 5 g (0.03 mol) of carbazole in 100 mL of dimethylformamide (DMF).
- Add 6.68 g (0.04 mol) of ethyl bromoacetate to the solution.
- Stir the reaction mixture continuously at  $35^\circ\text{C}$  for 12 hours.
- Upon completion, pour the mixture into 200 mL of water and separate the resulting precipitate by filtration.
- Hydrolysis: Adjust the pH of the filtrate to 1.0 using 2 M hydrochloric acid to precipitate the crude product.
- Collect the crude **Carbazol-9-yl-acetic acid** by filtration and dry.
- Purification: Recrystallize the product from a dichloromethane/ethanol solvent mixture to yield a white crystalline solid.

#### Protocol 2: Systematic Synthesis via Tetrahydrocarbazole Intermediate

This route provides a multi-step pathway involving several biologically active intermediates.

- Formation of Tetrahydrocarbazole-9-acetic acid: Heat a mixture of cyclohexanone (1 mol) and acetic acid (3 mol) under reflux for 1 hour. During this period, add 1-phenylhydrazino-acetic acid (1 mol) to the mixture and continue refluxing for an additional hour. Pour the mixture into a beaker and stir until solidified. Cool to approximately 5 °C and filter with suction. Recrystallize the crude solid from methanol.
- Bromination: Take 1,2,3,4-Tetrahydrocarbazole-9-acetic acid (1 mol) and N-bromosuccinimide (0.5 mol) in a round bottom flask. Add  $\text{CCl}_4$  as a solvent along with a few crystals of dibenzoyl peroxide. Reflux the mixture at 50-80 °C for approximately 2 hours. The precipitate of 4-bromo-1,2,3,4-tetrahydrocarbazole-9-acetic acid is formed and recrystallized with ethanol.
- Elimination to Dihydrocarbazole derivative: The bromo-intermediate is then treated to form 1,2-dihydrocarbazole-9-acetic acid.
- Final Aromatization: Heat 2-Bromo-1,2-dihydrocarbazole-9-acetic acid (1 mol) with pyridine (2-3 mol) in an oil bath with stirring. Raise the temperature to 150-180 °C and maintain for 1 hour. Distill off the pyridine. The residue, **Carbazol-9-yl-acetic acid**, is cooled in ice and recrystallized from ethanol.

## Characterization Protocols

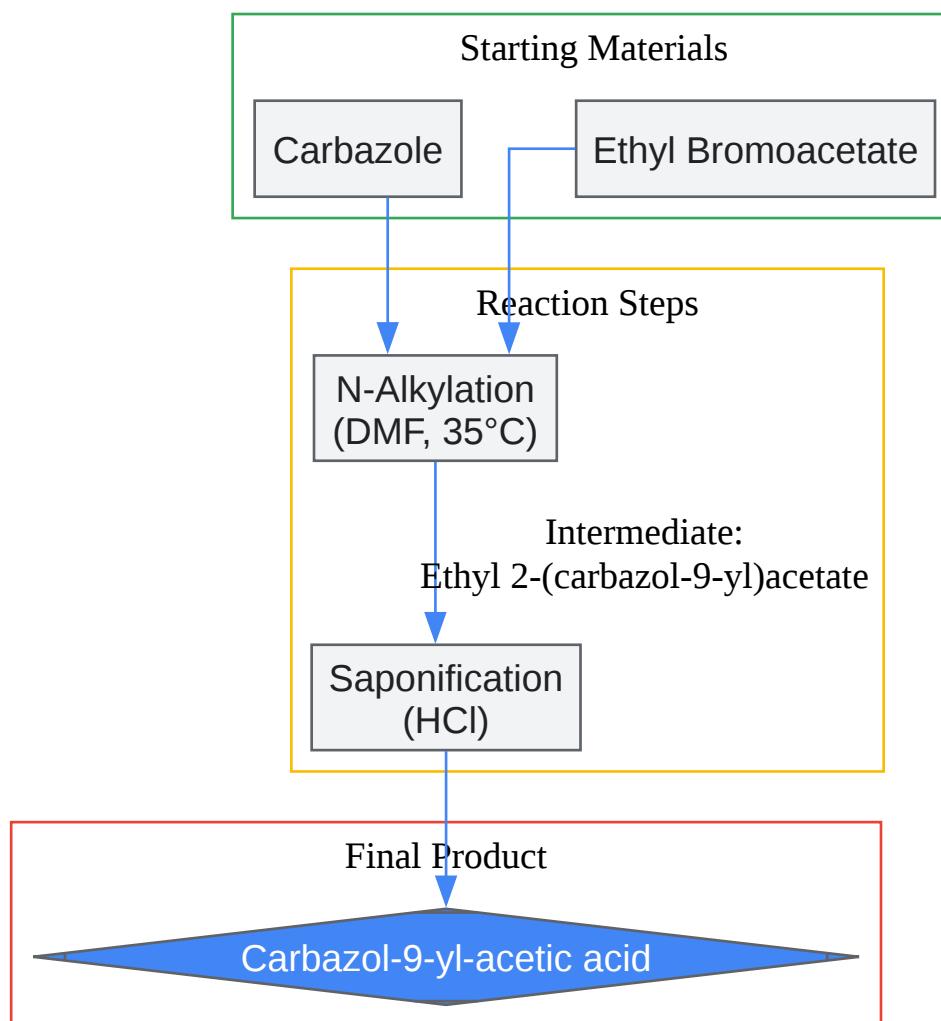
The synthesized compound is typically characterized using standard spectroscopic and analytical techniques.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:
  - Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .
  - Analysis: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. For **Carbazol-9-yl-acetic acid**, the  $^1\text{H}$  NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group (around 5.23 ppm), and the acidic proton (around 13.10 ppm). The  $^{13}\text{C}$  NMR spectrum will show signals for the aromatic carbons and the carbonyl carbon (around 170.2 ppm).

- Infrared (IR) Spectroscopy:
  - Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.
  - Analysis: Acquire the IR spectrum. Key vibrational bands include a broad O-H stretch for the carboxylic acid (around  $3380\text{ cm}^{-1}$ ), a C=O stretch (around  $1725\text{ cm}^{-1}$ ), and aromatic C-H and C=C stretching bands.
- Mass Spectrometry (MS):
  - Analysis: Use a technique such as Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  226.
- X-ray Crystallography:
  - Sample Preparation: Grow single crystals suitable for X-ray diffraction, for example, by slow evaporation from a 50% ethanol solution.
  - Analysis: Perform single-crystal X-ray diffraction to determine the precise three-dimensional structure, unit cell parameters, and crystal packing.

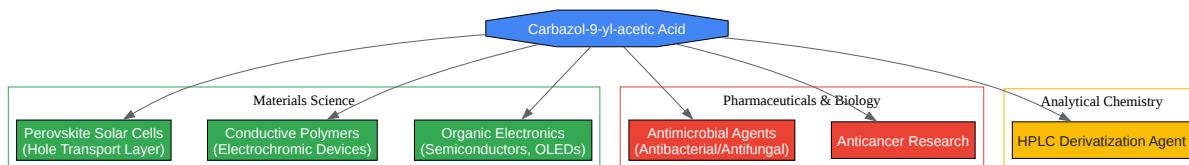
## Visualized Workflows and Applications

The following diagrams, created using the DOT language, illustrate a key synthesis workflow and the primary applications of **Carbazol-9-yl-acetic acid**.



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Caption: Synthesis workflow for **Carbazol-9-yl-acetic acid**.



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Caption: Key applications of **Carbazol-9-yl-acetic acid**.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)